REACTION_SMILES
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[Br:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[C:31]([Cl:32])([Cl:33])([Cl:34])[Cl:35].[CH3:1][c:2]1[c:3]2[c:4]([s:5][cH:6]1)[cH:7][cH:8][cH:9][cH:10]2.[N:19]([C:20]([CH3:21])([CH3:22])[C:23]#[N:24])=[N:25][C:26]([CH3:27])([CH3:28])[C:29]#[N:30]>>[CH2:1]([c:2]1[c:3]2[c:4]([s:5][cH:6]1)[cH:7][cH:8][cH:9][cH:10]2)[Br:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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BrCc1csc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |